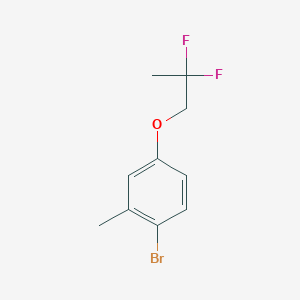

1-Bromo-4-(2,2-difluoropropoxy)-2-methylbenzene

Description

1-Bromo-4-(2,2-difluoropropoxy)-2-methylbenzene (C₁₀H₁₁BrF₂O) is a brominated aromatic compound featuring a methyl group at the 2-position and a 2,2-difluoropropoxy substituent at the 4-position of the benzene ring. This structure combines halogen (Br), fluorine, and alkoxy functionalities, making it a versatile intermediate in pharmaceuticals, agrochemicals, and advanced materials like liquid crystal elastomers (LCEs) . Its synthesis typically involves nucleophilic substitution or coupling reactions, with fluorinated alkoxy groups requiring specialized protection-deprotection strategies .

Properties

IUPAC Name |

1-bromo-4-(2,2-difluoropropoxy)-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrF2O/c1-7-5-8(3-4-9(7)11)14-6-10(2,12)13/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAKAWNZEXPSWIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC(C)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-4

Biological Activity

1-Bromo-4-(2,2-difluoropropoxy)-2-methylbenzene is a brominated aromatic compound with potential applications in pharmaceuticals and agrochemicals. Understanding its biological activity is crucial for assessing its safety and efficacy in various applications. This article compiles data from diverse sources to provide a comprehensive overview of the compound's biological activity, including toxicity studies, pharmacological effects, and potential therapeutic uses.

Chemical Structure

- Molecular Formula: C₈H₇BrF₂O

- SMILES: CC1=C(C=CC(=C1)OC(F)F)Br

- InChI: InChI=1S/C8H7BrF2O/c1-5-4-6(12-8(10)11)2-3-7(5)9/h2-4,8H,1H3

Biological Activity Overview

The biological activity of 1-Bromo-4-(2,2-difluoropropoxy)-2-methylbenzene has been investigated primarily through toxicity studies and its role as a chemical intermediate. The following sections summarize key findings regarding its biological effects.

Toxicity Studies

Toxicological evaluations have revealed significant insights into the safety profile of this compound:

Case Study 1: Acute Toxicity in Rats

In a controlled study, rats were administered varying doses of 1-Bromo-4-(2,2-difluoropropoxy)-2-methylbenzene to assess acute toxicity. The study found that doses exceeding 2,700 mg/kg resulted in significant morbidity and mortality within three days post-exposure. Observed symptoms included neurological signs such as tremors and ataxia .

Case Study 2: Environmental Impact Assessment

An environmental impact assessment evaluated the persistence and bioaccumulation potential of this compound. Results indicated moderate persistence in aquatic environments with potential bioaccumulation in aquatic organisms. This raises concerns regarding its use in agrochemical formulations .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

1-Bromo-4-(Difluoromethoxy)-2-Methylbenzene (C₈H₇BrF₂O)

- Structure : Difluoromethoxy (-OCF₂H) replaces the 2,2-difluoropropoxy group.

- Properties : The shorter alkoxy chain reduces steric hindrance but increases electron-withdrawing effects due to fluorine proximity. This enhances electrophilic substitution reactivity compared to the target compound .

- Applications : Used in medicinal chemistry for fluorine’s metabolic stability .

1-Bromo-4-(2-Fluoroethoxy)-2-Methylbenzene (C₉H₁₀BrFO)

- Structure : A single fluorine atom in the ethoxy group.

- Properties : Lower lipophilicity (logP ≈ 2.1) compared to the difluorinated target compound (estimated logP ≈ 2.8). Reduced fluorine content decreases thermal stability but improves solubility in polar solvents .

- Synthesis : More straightforward than difluorinated analogues due to fewer steric and electronic challenges .

1-Bromo-4-(1,1-Dimethylheptyl)-2-Methoxybenzene

- Structure : Bulky branched alkyl and methoxy substituents.

- Properties: The methoxy group (-OCH₃) is less electron-withdrawing than fluorinated alkoxy groups, leading to slower reaction rates in electrophilic substitutions. The bulky alkyl chain impedes crystallization, enhancing solubility in non-polar media .

- Applications: Explored in cannabinoid receptor ligands due to its lipophilic profile .

Physicochemical Properties

Key Observations :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.